molecular formula C28H30BrF3N2O2 B12090347 (S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

Cat. No.: B12090347
M. Wt: 563.4 g/mol
InChI Key: TXOTWKIVWVPOMY-TXCSANILSA-M
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Description

(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a quinoline moiety, a trifluoromethyl group, and a bicyclic azoniabicyclo[2.2.2]octane system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide involves multiple steps, including the formation of the azoniabicyclo[2.2.2]octane core, the introduction of the trifluoromethyl group, and the attachment of the quinoline moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,4S,5S)-5-Ethynyl-1-azabicyclo[2.2.2]oct-2-yl]methanol
  • N-{[(2R,4S,5S)-5-Ethynyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-naphthamide
  • N-({(2R,4S,5S)-5-[(Diethylamino)methyl]-1-azabicyclo[2.2.2]oct-2-yl}methyl)-4-(trifluoromethyl)b

Uniqueness

(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the quinoline moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C28H30BrF3N2O2

Molecular Weight

563.4 g/mol

IUPAC Name

(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

InChI

InChI=1S/C28H30F3N2O2.BrH/c1-3-19-17-33(16-18-4-6-21(7-5-18)28(29,30)31)13-11-20(19)14-26(33)27(34)23-10-12-32-25-9-8-22(35-2)15-24(23)25;/h3-10,12,15,19-20,26-27,34H,1,11,13-14,16-17H2,2H3;1H/q+1;/p-1/t19-,20?,26-,27+,33?;/m1./s1

InChI Key

TXOTWKIVWVPOMY-TXCSANILSA-M

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CC[N+]3(C[C@H]4C=C)CC5=CC=C(C=C5)C(F)(F)F)O.[Br-]

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=C(C=C5)C(F)(F)F)O.[Br-]

Origin of Product

United States

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